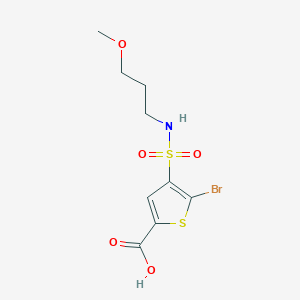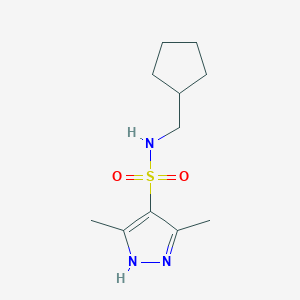
5-Bromo-4-(3-methoxypropylsulfamoyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(3-methoxypropylsulfamoyl)thiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPTC and has a molecular formula of C12H16BrNO5S2.
Mechanism of Action
The mechanism of action of BPTC involves the inhibition of specific enzymes and proteins involved in cell proliferation and bacterial growth. BPTC binds to these enzymes and proteins, preventing them from functioning properly and ultimately leading to cell death or inhibition of bacterial growth.
Biochemical and Physiological Effects
BPTC has been shown to have significant biochemical and physiological effects on cells and organisms. In cancer cells, BPTC inhibits cell proliferation and induces cell death, leading to a reduction in tumor growth. In bacterial cells, BPTC inhibits growth and replication, leading to the death of the bacteria. Additionally, BPTC has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
BPTC has several advantages and limitations for lab experiments. One of the primary advantages is its specificity for certain enzymes and proteins, which allows for targeted inhibition and reduction in off-target effects. Additionally, BPTC has a relatively low toxicity profile, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of BPTC is its limited solubility in aqueous solutions, which may affect its bioavailability and effectiveness in certain experiments.
Future Directions
There are several future directions for research on BPTC. One potential area of research is in the development of new drugs for the treatment of cancer and bacterial infections. Additionally, further studies are needed to elucidate the precise mechanism of action of BPTC and its effects on various cell types and organisms. Finally, research is needed to explore the potential applications of BPTC in the treatment of inflammatory diseases and other conditions.
Synthesis Methods
The synthesis of BPTC involves the reaction of 5-bromo-4-chlorothiophene-2-carboxylic acid with 3-methoxypropylamine and sulfamic acid. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Scientific Research Applications
BPTC has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs for the treatment of cancer. BPTC has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation. Additionally, BPTC has shown promising results in the treatment of bacterial infections, as it has been shown to inhibit the growth of certain strains of bacteria.
properties
IUPAC Name |
5-bromo-4-(3-methoxypropylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO5S2/c1-16-4-2-3-11-18(14,15)7-5-6(9(12)13)17-8(7)10/h5,11H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLYAIKMCDNJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=C(SC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(3-methoxypropylsulfamoyl)thiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)
![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)
![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)

![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)

![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)